(4-Chlorophenyl)phenylsilane
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Overview
Description
(4-Chlorophenyl)phenylsilane is an organosilicon compound with the molecular formula C12H11ClSi It is a derivative of phenylsilane, where one of the hydrogen atoms on the silicon is replaced by a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)phenylsilane typically involves the reaction of phenylsilane with 4-chlorophenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{PhSiH}_3 + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{PhSiH}_2(\text{C}_6\text{H}_4\text{Cl}) + \text{MgBrH} ]
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Silanols (e.g., PhSiH2OH) and siloxanes (e.g., PhSiH2OSiPh).
Reduction: Simpler silanes (e.g., PhSiH3).
Substitution: Various substituted phenylsilanes depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism by which (4-Chlorophenyl)phenylsilane exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Phenylsilane (C6H5SiH3): A simpler analog where the 4-chlorophenyl group is replaced by a hydrogen atom.
(4-Chlorophenyl)diphenylsilane (C18H15ClSi): Contains an additional phenyl group compared to (4-Chlorophenyl)phenylsilane.
(4-Phenoxyphenyl)phenylsilane (C18H16OSi): Contains a phenoxy group instead of a chlorine atom.
Properties
CAS No. |
17951-02-9 |
---|---|
Molecular Formula |
C12H11ClSi |
Molecular Weight |
218.75 g/mol |
IUPAC Name |
(4-chlorophenyl)-phenylsilane |
InChI |
InChI=1S/C12H11ClSi/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,14H2 |
InChI Key |
LDVXVJDPDGIQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[SiH2]C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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